1,1'-(Ethane-1,2-diyldisulfonyl)bis(3-nitrobenzene)
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Overview
Description
1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-nitrobenzene) is a chemical compound characterized by the presence of two nitrobenzene groups connected via an ethane-1,2-diyldisulfonyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-nitrobenzene) typically involves the reaction of 3-nitrobenzenesulfonyl chloride with ethane-1,2-dithiol in the presence of a base. The reaction proceeds through the formation of a sulfonyl intermediate, which subsequently reacts with another molecule of 3-nitrobenzenesulfonyl chloride to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-nitrobenzene) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like triethylamine.
Major Products
Reduction: 1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-aminobenzene)
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-nitrobenzene) exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl groups can also form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-aminobenzene)
- 1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-nitrobenzene)
- 1,1’-(Ethane-1,2-diyldisulfonyl)bis(2-nitrobenzene)
Uniqueness
1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-nitrobenzene) is unique due to the specific positioning of the nitro groups on the benzene rings, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological and chemical properties compared to its isomers .
Properties
CAS No. |
870479-85-9 |
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Molecular Formula |
C14H12N2O8S2 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-nitro-3-[2-(3-nitrophenyl)sulfonylethylsulfonyl]benzene |
InChI |
InChI=1S/C14H12N2O8S2/c17-15(18)11-3-1-5-13(9-11)25(21,22)7-8-26(23,24)14-6-2-4-12(10-14)16(19)20/h1-6,9-10H,7-8H2 |
InChI Key |
DSSFGVXCXWWSNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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